molecular formula C10H12N2O4S B2688086 1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid CAS No. 1275879-96-3

1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2688086
CAS No.: 1275879-96-3
M. Wt: 256.28
InChI Key: CUBNSDANWYAEOG-UHFFFAOYSA-N
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Description

1-(Pyridine-3-sulfonyl)pyrrolidine-3-carboxylic acid is a chemical compound with a complex structure. It belongs to the class of pyrrolidine derivatives, which are widely explored in drug discovery due to their diverse pharmacological properties . The compound’s name suggests the presence of a pyrrolidine ring, a pyridine moiety, and a sulfonyl group.


Synthesis Analysis

  • Ring Construction : Some studies describe the construction of the pyrrolidine ring from different cyclic or acyclic precursors. These synthetic routes detail the reaction conditions and yield .
  • Functionalization of Preformed Pyrrolidine Rings : Alternatively, researchers have functionalized preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

  • Pyrrolidine Ring : The five-membered pyrrolidine ring contributes to the compound’s stereochemistry and three-dimensional coverage .

Chemical Reactions Analysis

Studies have investigated the compound’s reactivity and its behavior under various conditions. Notably, the introduction of substituents at specific positions (e.g., fluorophenyl substituents) impacts in vitro potency and selectivity .


Physical and Chemical Properties Analysis

  • Molecular Weight : Approximately 115.13 g/mol .
  • Empirical Formula : C5H9NO2 .

Properties

IUPAC Name

1-pyridin-3-ylsulfonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-10(14)8-3-5-12(7-8)17(15,16)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBNSDANWYAEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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